Defactinib - 1345713-71-4

Defactinib

Catalog Number: EVT-3164661
CAS Number: 1345713-71-4
Molecular Formula: C20H21F3N8O3S
Molecular Weight: 510.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

What is Defactinib exactly?

Defactinib (a new drug) blocks substances (proteins) in the body, called focal adhesionkinase. FAK inhibitors are drugs that can block these proteins.

Defactinib (orally bioavailable, small-molecule focal adhesive kinase [FAK] inhibitor) has potential antiangiogenic or antineoplastic effects.

Defactinib is being investigated as a treatment for Malignant Pleural Mesothelioma.

Mechanism of action of Defactinib

Focal adhesion-kinase (FAK), a nonreceptor tyrosinekinase, plays a crucial role in many oncogenic pathways. The maximum inhibition of FAK autophosphorylation is achieved at 10 uM. It is less effective against PYK2. Although it does not cause cytotoxicity, Defactinib restores taxane-resistant cell chemosensitivity to paclitaxel. It is orally available and can inhibit FAK.

Defactinib inhibits FAK. This could prevent integrin-mediated activation of many downstream signal transduction pathways, including PI3K/Akt and RAS/MEK/ERK. Thus, it may inhibit tumor cell migration, proliferation, survival, and angiogenesis. FAK, a signal transducer of integrins and a tyrosine-kinase, is usually activated through binding to integrins within the extracellular matrix (ECM). However, this may be increased or activated in certain tumor cell types.

Bioactivity of defactinib

Defactinib paclitaxel combined with HeyA8 cells decreases proliferation and promotes apoptosis. Defactinib (50mg/kg p.o. Enhances tumor growth inhibition using paclitaxel

Uses of defactinib

A potent inhibitor of FAK. Prevents tumor spread and invasion; preferentially targets tumor stem cells in mouse xenograft models.

Classification

Defactinib falls under the category of protein kinase inhibitors, specifically targeting focal adhesion kinase. Its classification as an antineoplastic agent positions it within the broader category of cancer therapeutics aimed at inhibiting tumor growth and metastasis.

Synthesis Analysis

The synthesis of Defactinib involves several key steps and intermediates. The process begins with the preparation of a piperazine derivative, which replaces the lactam fragment found in its predecessor compound PF-562271. The synthesis utilizes various reagents and conditions to yield the final product.

Key Steps in Synthesis:

  1. Initial Reaction: A solution of an intermediate compound is treated with bromine-substituted carboxylic acid chains, using HATU (a coupling reagent) and DIPEA (a base) at room temperature followed by purification through column chromatography.
  2. Formation of Intermediates: Multiple intermediates are synthesized through reactions involving sodium azide and other reagents under controlled temperatures, typically around 50-100 °C.
  3. Final Product Isolation: The crude product is purified using solvent extraction methods, often involving dichloromethane and sodium sulfate for drying .

The synthesis process requires careful monitoring of reaction conditions such as temperature, time, and reagent concentrations to ensure high yields and purity of the final compound.

Molecular Structure Analysis

Defactinib has a complex molecular structure characterized by its unique arrangement of atoms. The chemical formula for Defactinib is C20H21F3N8O3SC_{20}H_{21}F_{3}N_{8}O_{3}S, with a molar mass of approximately 510.50 g/mol .

Structural Features:

  • Core Structure: The compound features a benzamide moiety linked to a pyrimidine ring and a pyrazine group.
  • Functional Groups: It contains trifluoromethyl groups and a sulfonamide linkage, which are critical for its biological activity.
  • 3D Configuration: The spatial arrangement allows for effective binding to the focal adhesion kinase target site, enhancing its inhibitory efficacy.

The molecular structure can be visualized using software tools that provide three-dimensional models based on its chemical composition.

Chemical Reactions Analysis

Defactinib undergoes various chemical reactions during its synthesis and therapeutic application. These reactions primarily involve:

  1. Coupling Reactions: Formation of amide bonds between carboxylic acids and amines.
  2. Substitution Reactions: Introduction of azide groups or halogens into the molecular framework.
  3. Dehydration Reactions: Removal of water during the formation of cyclic structures or linkage formations.

These reactions are essential for constructing the intricate architecture of Defactinib and optimizing its interaction with biological targets.

Mechanism of Action

Defactinib exerts its antitumor effects primarily through the inhibition of focal adhesion kinase signaling pathways. Focal adhesion kinase plays a pivotal role in cell adhesion, migration, and survival—processes that are often dysregulated in cancer cells.

Mechanistic Details:

  • Inhibition of Kinase Activity: By binding to focal adhesion kinase, Defactinib prevents phosphorylation events that promote cell survival and proliferation.
  • Synergistic Effects with Chemotherapy: Studies have shown that combining Defactinib with traditional chemotherapeutics like Paclitaxel enhances therapeutic efficacy by sensitizing resistant cancer cells .
  • Impact on Tumor Microenvironment: The inhibition leads to reduced tumor growth and metastasis by altering the tumor microenvironment's signaling dynamics.
Physical and Chemical Properties Analysis

Defactinib exhibits specific physical and chemical properties that influence its behavior as a therapeutic agent:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Precise melting point data varies based on formulation but is generally indicative of a solid crystalline form.

These properties are crucial for formulation development in pharmaceutical applications.

Applications

Defactinib's primary application lies in oncology, particularly for treating solid tumors characterized by high focal adhesion kinase activity. Clinical trials have explored its use in combination therapies for various cancers, including:

  • Ovarian Cancer: Demonstrated significant tumor weight reduction when combined with Paclitaxel .
  • Non-Small Cell Lung Cancer: Investigated in patients with KRAS mutations .
  • Mesothelioma: Although initial studies were discontinued due to lack of efficacy, ongoing research continues to explore other potential applications.

Defactinib represents a promising candidate in targeted cancer therapy, emphasizing the need for ongoing clinical evaluation to fully realize its therapeutic potential.

Properties

CAS Number

1345713-71-4

Product Name

Defactinib

IUPAC Name

N-methyl-4-[[4-[[3-[methyl(methylsulfonyl)amino]pyrazin-2-yl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide

Molecular Formula

C20H21F3N8O3S

Molecular Weight

510.5 g/mol

InChI

InChI=1S/C20H21F3N8O3S/c1-24-18(32)12-4-6-13(7-5-12)29-19-28-10-14(20(21,22)23)16(30-19)27-11-15-17(26-9-8-25-15)31(2)35(3,33)34/h4-10H,11H2,1-3H3,(H,24,32)(H2,27,28,29,30)

InChI Key

FWLMVFUGMHIOAA-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NCC3=NC=CN=C3N(C)S(=O)(=O)C)C(F)(F)F

Synonyms

defactinib
N-methyl-4-((4-(((3-methyl(methylsulfonyl)aminopyrazin-2-yl)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)benzamide
PF-04554878
VS-6063

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NCC3=NC=CN=C3N(C)S(=O)(=O)C)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.